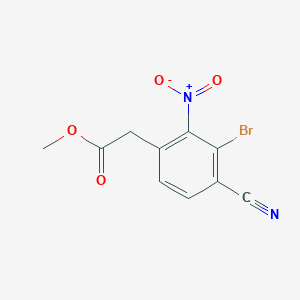

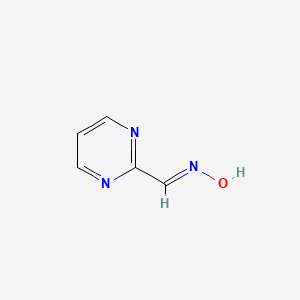

![molecular formula C13H21NO3 B1449561 tert-Butyl octahydro-4H-oxireno[2,3-f]isoindole-4-carboxylate CAS No. 1424939-31-0](/img/structure/B1449561.png)

tert-Butyl octahydro-4H-oxireno[2,3-f]isoindole-4-carboxylate

Descripción general

Descripción

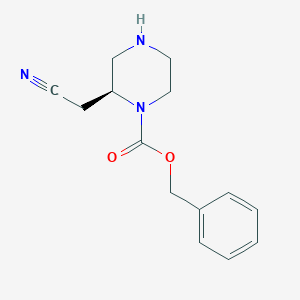

“tert-Butyl octahydro-4H-oxireno[2,3-f]isoindole-4-carboxylate” is a chemical compound with the CAS Number: 2640571-95-3 . It has a molecular weight of 239.31 .

Molecular Structure Analysis

The InChI code for this compound is1S/C13H21NO3/c1-13(2,3)17-12(15)14-6-8-4-10-11(16-10)5-9(8)7-14/h8-11H,4-7H2,1-3H3/t8-,9+,10+,11- . This code provides a detailed description of the molecule’s structure.

Aplicaciones Científicas De Investigación

Efficient and Scalable Synthesis

An efficient process for synthesizing hexahydrocyclopentapyrrolone derivatives, which are crucial pharmacophores for various pharmacological activities, was developed. This process involves transforming isoindole to diacid using KMnO4 mediated oxidative cleavage, highlighting a cost-effective, high-yielding, and scalable method suitable for commercial synthesis (Bahekar et al., 2017).

Diels‐Alder Reactions

The preparation and Diels‐Alder reaction of a 2‐Amido Substituted Furan, leading to tert-Butyl 3a-Methyl-5-Oxo-2,3,3a,4,5,6-Hexahydroindole-1-Carboxylate, demonstrates a versatile method for constructing complex molecular architectures. This process is essential for developing compounds with potential biological activities (Padwa et al., 2003).

Molecular Structure Analysis

The molecular structure of tert-Butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate was elucidated through intramolecular lactonization, NMR spectroscopy, and high-resolution mass spectrometry. This study provided insights into the compound's structural characteristics via single crystal X-ray diffraction analysis, revealing its bicyclo[2.2.2]octane structure with a lactone moiety and a piperidine ring (Moriguchi et al., 2014).

Stereoselective Syntheses

Research on the stereoselective synthesis of tert-butyl 3-allyl-4-hydroxypiperidine-1-carboxylate provided a quantitative yield of cis isomers through reactions with L-selectride. This method highlights the precision achievable in synthesizing stereochemically complex piperidine derivatives, which are valuable in medicinal chemistry (Boev et al., 2015).

Vibrational Spectroscopy Investigation

A detailed vibrational spectroscopy investigation using ab initio and density functional theory analysis on tert-Butyl 3a-Chloroperhydro-2,6a-epoxyoxireno[e]isoindole-5-carboxylate provided insights into the molecular structure, vibrational frequencies, and infrared intensities. This research contributes to our understanding of molecular vibrations and structure-property relationships in complex organic molecules (Arslan et al., 2013).

Safety and Hazards

Propiedades

IUPAC Name |

tert-butyl 1a,2,2a,3,5,5a,6,6a-octahydrooxireno[2,3-f]isoindole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO3/c1-13(2,3)17-12(15)14-6-8-4-10-11(16-10)5-9(8)7-14/h8-11H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQAOKXBZPVNBJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC2CC3C(O3)CC2C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl octahydro-4H-oxireno[2,3-f]isoindole-4-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

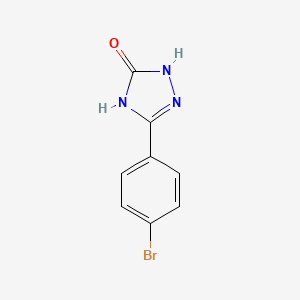

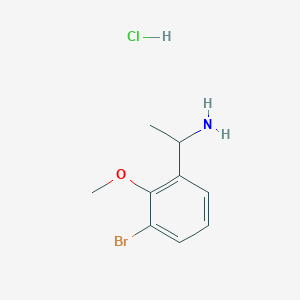

![2-[(4-Hydroxyphenyl)amino]-6-methyl-4(3H)-pyrimidinone](/img/structure/B1449479.png)

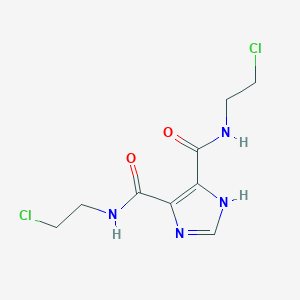

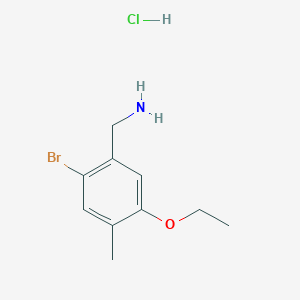

![3-(2-Fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl hydrosulfide](/img/structure/B1449485.png)

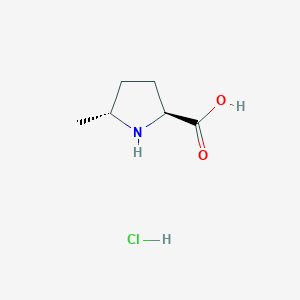

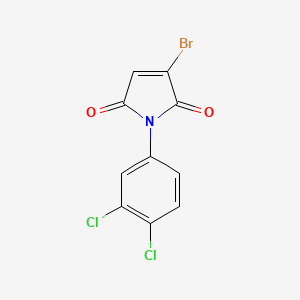

![3-[(2-Hydroxyphenyl)amino]-1,2,4-triazin-5(4H)-one](/img/structure/B1449487.png)

![6-(4-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B1449493.png)

![(2-{2-[2-(6-Aminohexanoylamino)-ethoxy]-ethoxy}-ethyl)-carbamic acid tert-butyl ester](/img/structure/B1449501.png)